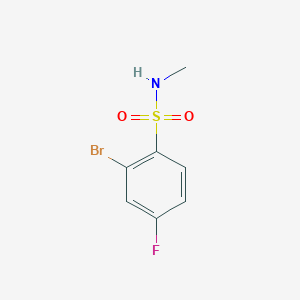
N-(4-ヒドロキシピリジン-3-イル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
科学的研究の応用
This compound has several scientific research applications. It has been studied for its antiviral activity against human coronaviruses, including SARS-CoV-2 . Additionally, piperidine derivatives are widely used in the pharmaceutical industry for designing drugs due to their biological activity . They are also used in the synthesis of biologically active molecules and as intermediates in organic synthesis .
作用機序
Target of Action
The primary target of the compound N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which is a crucial step in DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase by N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . This results in the prevention of bacterial growth and proliferation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide’s action include the inhibition of bacterial growth and proliferation due to the prevention of DNA replication and transcription . This results in bactericidal and antibiofilm activity .
Action Environment
abscessus complex , suggesting that it may be effective in a variety of environmental conditions.
生化学分析
Biochemical Properties
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in many bacteria . This interaction suggests that N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide may play a role in the regulation of DNA replication, transcription, and repair processes .
Cellular Effects
In cellular studies, N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide has shown bactericidal and antibiofilm activity against Mycobacterium abscessus, a type of nontuberculous mycobacteria . This suggests that N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide may influence cell function by disrupting bacterial growth and biofilm formation .
Molecular Mechanism
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide appears to exert its effects at the molecular level by inhibiting the activity of DNA gyrase . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription . As a result, N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide may cause DNA damage, disrupting normal cellular processes .
Metabolic Pathways
Given its interaction with DNA gyrase, it may be involved in pathways related to DNA replication and transcription .
準備方法
The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
化学反応の分析
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as N-(piperidine-4-yl) benzamide compounds . These compounds also exhibit biological activity and are used in drug design . The uniqueness of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide lies in its specific structure and the presence of the hydroxypyridinyl group, which may contribute to its distinct biological properties.
特性
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXQTGOBQHCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)


![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)
